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Compound of Interest

Compound Name: CAY10746

Cat. No.: B10821377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CAY10746, a potent inhibitor of

Rho-associated coiled-coil containing protein kinases (ROCK). The document provides a

comprehensive overview of its inhibitory activity against ROCK1 and ROCK2, detailed

experimental protocols for assessing its potency, and visual representations of the relevant

signaling pathways and experimental workflows.

Quantitative Data Summary
CAY10746 demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms. The half-

maximal inhibitory concentrations (IC50) are summarized in the table below, indicating a slight

preference for ROCK2.

Target IC50 (nM)

ROCK1 14

ROCK2 3

Data sourced from Zhao, L., et al. (2019).[1]
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The diagram below illustrates the canonical ROCK signaling pathway. Rho GTPases (like

RhoA) are activated by upstream signals, leading to the activation of ROCK1 and ROCK2.

These kinases then phosphorylate a variety of downstream substrates, such as Myosin Light

Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are pivotal in

regulating cellular processes like smooth muscle contraction, actin cytoskeleton organization,

cell migration, and proliferation. CAY10746 exerts its effects by inhibiting the kinase activity of

both ROCK1 and ROCK2.
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Caption: The ROCK signaling pathway, illustrating the activation cascade and points of

inhibition by CAY10746.
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The following protocols are based on the methodologies described in the primary literature for

the characterization of CAY10746.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 values of CAY10746
against ROCK1 and ROCK2.

Materials:

Recombinant human ROCK1 and ROCK2 enzymes

CAY10746 (dissolved in DMSO)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Substrate (e.g., Long S6K peptide)

384-well plates

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of CAY10746 in DMSO. Further dilute the

compound in kinase buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the ROCK1 and ROCK2 enzymes and the

substrate in kinase buffer to their optimal concentrations.

Assay Reaction:

Add 2.5 µL of the diluted CAY10746 solution to the wells of a 384-well plate.
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Add 2.5 µL of the enzyme solution to each well.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.

Incubate for 1 hour at room temperature.

Detection:

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of CAY10746 relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for

determining the ROCK1 vs. ROCK2 selectivity of an inhibitor like CAY10746.
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Calculate % inhibition vs. control

Plot dose-response curves
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Compare IC50 values to determine selectivity
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Caption: A flowchart outlining the key steps in determining the IC50 and selectivity of a kinase

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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